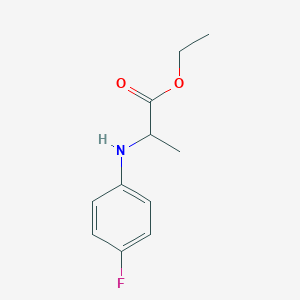

Ethyl N-(4-fluorophenyl)alaninate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(4-fluoroanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSKLRNKYVULDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98926-59-1 | |

| Record name | ethyl 2-[(4-fluorophenyl)amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Ethyl N 4 Fluorophenyl Alaninate

Conventional and Optimized Preparative Routes

Conventional methods typically involve the formation of the N-aryl bond and the ester group in separate, sequential steps. These routes are often robust and scalable, focusing on achieving the target molecular structure without necessarily controlling stereochemistry, thus yielding racemic mixtures unless a chiral starting material is used.

The formation of the N-(4-fluorophenyl) bond is a critical step that can be accomplished via modern cross-coupling reactions. Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination and the Chan-Evans-Lam (CEL) coupling, are prominent.

The Buchwald-Hartwig reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple an amine (alanine or its ethyl ester) with an aryl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene). Key to the success of this method is the selection of the ligand, base, and solvent system to ensure high yields and minimize side reactions. A general approach involves the N-arylation of L-alanine using iodobenzene, which can be adapted for 4-fluoro-substituted aryl groups. researchgate.net

Alternatively, the Chan-Evans-Lam reaction provides a complementary, copper-catalyzed route. nih.gov This method often uses arylboronic acids, such as 4-fluorophenylboronic acid, as the arylating agent. researchgate.netmdpi.com The CEL coupling can be advantageous due to the lower cost of copper catalysts and often milder reaction conditions, sometimes proceeding at room temperature without the need for a specialized ligand. mdpi.com

| Method | Catalyst/Reagent | Typical Coupling Partner | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., BINAP, XPhos) | 4-Fluorobromobenzene or 4-Fluoroiodobenzene | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Broad substrate scope, high yields, requires inert atmosphere. |

| Chan-Evans-Lam Coupling | Cu(OAc)₂, CuI | 4-Fluorophenylboronic acid | Et₃N, Pyridine | CH₂Cl₂, DMSO | Milder conditions, often aerobic, cost-effective copper catalyst. nih.govmdpi.com |

Once N-(4-fluorophenyl)alanine is obtained, the carboxylic acid must be converted to its ethyl ester. Several standard organic chemistry methods are applicable.

The most traditional method is the Fischer-Speier esterification , which involves refluxing the amino acid in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous HCl. This is an equilibrium-driven process, and the use of excess ethanol helps to drive the reaction to completion.

For substrates sensitive to strong acids and high temperatures, carbodiimide-mediated coupling is a milder alternative. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by ethanol. nih.govpensoft.net This reaction is often performed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at room temperature.

Another approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with ethanol. This method is highly effective but may not be suitable for complex molecules with sensitive functional groups.

| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Ethanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents, scalable. | Harsh acidic conditions, high temperature, equilibrium limited. |

| Carbodiimide Coupling | EDC or DCC, DMAP (cat.), Ethanol | Room Temperature | Mild conditions, high yields. nih.gov | More expensive reagents, byproduct removal can be difficult (DCU). |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base | 0 °C to Room Temp | High reactivity, drives reaction to completion. | Harsh reagents, potential for side reactions. |

Asymmetric Synthesis of Stereodefined N-(4-fluorophenyl)alaninate Derivatives

Producing enantiomerically pure forms of Ethyl N-(4-fluorophenyl)alaninate requires specialized asymmetric strategies that create the chiral center in a controlled manner. These methods are crucial for applications where a specific stereoisomer is required.

One of the most efficient methods for synthesizing chiral α-amino acids is the asymmetric hydrogenation of a prochiral precursor. scispace.com For this compound, this typically involves the hydrogenation of the corresponding α-imino ester, which can be formed from the condensation of ethyl pyruvate and 4-fluoroaniline (B128567).

This transformation is catalyzed by transition metal complexes containing chiral ligands. Rhodium, ruthenium, and iridium-based catalysts with chiral phosphine ligands have been widely successful. scispace.commdpi.com More recently, catalysts based on earth-abundant metals like nickel have emerged as efficient and cost-effective alternatives for the asymmetric hydrogenation of N-aryl imino esters, achieving high yields and excellent enantioselectivities (up to 98% ee). nih.gov The choice of chiral ligand is paramount, as it creates the chiral environment around the metal center that dictates the stereochemical outcome of the hydrogen addition.

| Catalyst System | Chiral Ligand Type | Precursor | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Nickel-based | Chiral Bisphosphine Ligands | Ethyl N-(4-fluorophenyl)iminoacetate | Up to 98% | scispace.comnih.gov |

| Rhodium-based | DuPhos, DIPAMP | α-Enamido Esters | >95% | General Literature |

| Iridium-based | Chiral NHC or Amino Acid Ligands | Imines | Up to 95% | mdpi.comvt.edu |

Diastereoselective methods involve the use of a chiral auxiliary to control the formation of the new stereocenter. In this approach, a chiral glycine (B1666218) equivalent is deprotonated to form a chiral enolate, which is then alkylated with a 4-fluorobenzyl electrophile (e.g., 4-fluorobenzyl bromide). The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, resulting in the preferential formation of one diastereomer.

Common chiral auxiliaries for this purpose include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. After the stereoselective alkylation step, the auxiliary is chemically cleaved to release the N-(4-fluorophenyl)alanine, which can then be esterified. The diastereomeric ratio (dr) of the product is often very high, leading to excellent enantiomeric purity after removal of the auxiliary.

This category encompasses a broad range of techniques where chirality is induced by an external agent, which can be either a stoichiometric chiral auxiliary or a catalytic chiral ligand.

As discussed previously, chiral auxiliaries like Evans' oxazolidinones are covalently bonded to the substrate to direct a stereoselective transformation, such as an alkylation or an aldol reaction, and are subsequently removed. researchgate.net This methodology has been highly successful in the stereoselective synthesis of numerous natural products and medicinally important compounds. researchgate.net

In contrast, chiral ligands are used in substoichiometric (catalytic) amounts in conjunction with a metal catalyst. pensoft.netscispace.comvt.edu The ligand and metal form a chiral catalyst complex that orchestrates the enantioselective reaction. The asymmetric hydrogenation of imines is a prime example where chiral phosphine ligands impart high enantioselectivity. scispace.comnih.gov Similarly, chiral ligands can be employed in other transformations, such as enantioselective phase-transfer catalysis for the alkylation of glycine derivatives, providing another catalytic route to the desired chiral amino acid ester.

Multicomponent Reaction Systems for N-(4-fluorophenyl)alaninate Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented in publicly available literature, the construction of the core N-(4-fluorophenyl)alaninate scaffold can be envisioned through analogous MCR strategies that are well-established for the synthesis of N-aryl amino acid esters.

One plausible approach involves a modification of the Ugi four-component reaction (U-4CR) . The classical Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov For the synthesis of an N-aryl alaninate (B8444949) scaffold, a potential set of reactants could include:

Amine: 4-fluoroaniline

Aldehyde: Acetaldehyde (to provide the alanine (B10760859) side chain)

Isocyanide: An ethyl isocyanoacetate derivative

Carboxylic Acid: A simple carboxylic acid like acetic acid

The reaction would proceed through the initial formation of an imine from 4-fluoroaniline and acetaldehyde, which is then protonated and attacked by the isocyanide. Subsequent intramolecular rearrangement and addition of the carboxylate would yield a precursor that can be converted to the desired alaninate.

Another relevant MCR is the Strecker reaction , which synthesizes α-amino acids from an aldehyde or ketone, an amine, and a cyanide. nih.gov A three-component Strecker reaction using 4-fluoroaniline, acetaldehyde, and a cyanide source would produce an α-aminonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid followed by esterification would yield the target molecule.

The Betti reaction , a three-component reaction of a phenol, an aldehyde, and an amine, is another MCR that can generate complex amino compounds, although its direct application to α-amino acid esters is less straightforward. nih.gov

The development of novel MCRs is an active area of research, and it is conceivable that a tailored MCR for the direct synthesis of this compound or similar N-aryl amino acid esters could be developed. Such a reaction would offer significant advantages in terms of efficiency and sustainability over traditional multi-step syntheses.

Table 1: Potential Multicomponent Reaction Strategies for N-Aryl Alaninate Scaffolds

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate |

|---|---|---|---|---|---|

| Ugi-type | 4-fluoroaniline | Acetaldehyde | Ethyl isocyanoacetate | Acetic Acid | α-adduct of the imine and isocyanide |

| Strecker-type | 4-fluoroaniline | Acetaldehyde | Cyanide source | - | α-aminonitrile |

Process Development and Scalability Considerations in Industrial Synthesis

The industrial synthesis of this compound would likely rely on more established synthetic methods, such as the N-alkylation or N-arylation of appropriate precursors. The scalability of these processes is a critical factor, and several considerations must be addressed during process development.

A common laboratory-scale synthesis involves the N-alkylation of 4-fluoroaniline with an ethyl 2-halopropionate , such as ethyl 2-bromopropionate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction: 4-Fluoroaniline + Ethyl 2-bromopropionate --(Base)--> this compound + Base·HBr

For industrial-scale production, several factors need to be optimized:

Solvent Selection: The choice of solvent is crucial for reaction kinetics, product isolation, and environmental impact. Solvents that are effective, safe, and easily recoverable are preferred.

Base Selection: The choice of base can influence the reaction rate and selectivity. Inorganic bases like potassium carbonate or cesium carbonate are often used. researchgate.net The use of a cost-effective and easily handled base is important for large-scale operations.

Reaction Temperature and Time: Optimizing the reaction temperature and time is essential to maximize yield and minimize the formation of impurities.

Purification: The development of a robust and scalable purification method, such as crystallization or distillation, is necessary to obtain the final product with the required purity.

An alternative approach is the N-arylation of ethyl alaninate with a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene) or an aryl triflate, often catalyzed by a transition metal such as copper or palladium. semanticscholar.orgnih.govnih.gov Palladium-catalyzed N-arylation reactions are particularly effective for forming C-N bonds. nih.gov

Key considerations for scaling up these reactions include:

Catalyst Cost and Efficiency: The cost of the transition metal catalyst and the ligands can be significant. Developing highly active catalysts with low loading and good recyclability is a key area of research.

Reaction Conditions: These reactions often require inert atmospheres and anhydrous conditions, which can be challenging to maintain on a large scale.

Continuous Flow Systems: For large-scale production, continuous flow reactors can offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for higher throughput. researchgate.net The N-arylation of amino acid esters has been successfully demonstrated in continuous-flow systems. researchgate.net

Waste Management: The environmental impact of the process is a major consideration. Minimizing waste generation and developing methods for the safe disposal or recycling of byproducts are essential.

The use of zeolite catalysts in the N-alkylation of anilines with alcohols at elevated temperatures has also been reported as a potential industrial process. google.com This method offers the advantage of using a heterogeneous catalyst that can be easily separated from the reaction mixture.

Table 2: Comparison of Potential Industrial Synthetic Routes

| Synthetic Route | Key Reagents | Advantages | Scalability Challenges |

|---|---|---|---|

| N-alkylation | 4-fluoroaniline, Ethyl 2-bromopropionate, Base | Readily available starting materials, simpler reaction setup. | Potential for over-alkylation, purification of product from salt byproducts. |

| N-arylation | Ethyl alaninate, 4-fluorophenyl halide/triflate, Catalyst | High yields and selectivity. nih.gov | Catalyst cost and sensitivity, need for inert conditions. |

| Catalytic N-alkylation with Alcohols | 4-fluoroaniline, Ethanol, Zeolite catalyst | Use of a heterogeneous catalyst, potentially greener process. google.com | Requires elevated temperatures, potential for side reactions. |

Chemical Transformations and Derivatization of Ethyl N 4 Fluorophenyl Alaninate

Functionalization of the Ester Moiety

The ethyl ester group of Ethyl N-(4-fluorophenyl)alaninate is a key site for chemical modification, allowing for the introduction of diverse functionalities.

One of the most fundamental transformations is the hydrolysis of the ester to the corresponding carboxylic acid, N-(4-fluorophenyl)alanine. This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. mdpi.com The resulting carboxylic acid is a valuable building block for further derivatization, such as amide bond formation.

Amide formation is another common functionalization. The ester can be converted to a variety of amides by reacting it with different amines. For example, the synthesis of N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide involved an initial amide coupling between 4-methoxycarbonylbenzoic acid and 4-fluorobenzene-1,2-diamine, followed by hydrolysis of the methyl ester to the carboxylic acid, which was then coupled with another amine-containing fragment. mdpi.com

The ester can also be converted to a hydrazide through hydrazinolysis. For instance, the treatment of the corresponding dimethyl ester with hydrazine (B178648) hydrate (B1144303) yields the dihydrazide. researchgate.net These hydrazides can then serve as precursors for the synthesis of various heterocyclic compounds.

Table 1: Functionalization of the Ester Moiety

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis | Lithium hydroxide, THF/H₂O | N-(4-fluorophenyl)alanine | mdpi.com |

| Amide Formation | Amine, Coupling Agent (e.g., HATU) | N-Substituted Amide | mdpi.com |

| Hydrazinolysis | Hydrazine Hydrate | N-(4-fluorophenyl)alanine Hydrazide | researchgate.net |

Modifications of the Secondary Amine Linkage

The secondary amine in this compound provides another handle for chemical modification, primarily through alkylation and acylation reactions.

N-Alkylation can introduce various alkyl or aryl groups. For example, the reaction of 4-fluoroaniline (B128567) with acrylic acid derivatives can lead to N-carboxyethylated products. mdpi.com

N-Acylation is a straightforward method to introduce acyl groups. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This strategy is often employed to protect the amine or to introduce specific functionalities.

Regioselective Derivatizations of the Fluorophenyl Ring

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator. Since the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the fluorine atom (positions 3 and 5).

However, the directing effect of the N-alaninate substituent must also be considered. The nitrogen atom is an activating ortho-, para-director. Therefore, electrophilic substitution will likely be directed to the positions ortho to the amino group (positions 3 and 5), which are the same positions directed by the fluorine atom. This convergence of directing effects can lead to high regioselectivity.

Common electrophilic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

The synthesis of 3-bromo-4-fluoro-(S)-phenylalanine derivatives has been reported, highlighting the feasibility of introducing substituents onto the fluorophenyl ring. beilstein-journals.org

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Derivatives of N-(4-fluorophenyl)alanine can be used to synthesize thiazole (B1198619) and thiazolone structures. For example, 3-[(4-fluorophenyl)(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid can be cyclized in the presence of acetic anhydride. researchgate.net This demonstrates the utility of N-aryl-β-alanine derivatives in constructing fused heterocyclic systems.

While direct synthesis from this compound is not explicitly detailed in the provided context, related N-aryl-β-alanine derivatives are used to form pyrazole-containing heterocycles. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine derivatives with hydrazines can lead to the formation of dihydropyrazolone structures. researchgate.net This suggests that appropriately functionalized this compound could serve as a precursor for pyrazolopyrimidine systems.

Application in Chiral Derivatization for Analytical Purposes

Amino acid esters, including alaninates, are frequently used as chiral derivatizing agents. These agents react with other chiral molecules to form diastereomers, which can then be separated and analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This allows for the determination of the enantiomeric purity of the analyte.

While specific applications of this compound as a chiral derivatizing agent are not detailed in the provided results, the general principle is well-established for similar compounds. The presence of the fluorophenyl group could offer advantages in terms of detectability, particularly in HPLC with fluorescence detection.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-fluorophenyl)alanine |

| Lithium hydroxide |

| Tetrahydrofuran |

| N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide |

| 4-methoxycarbonylbenzoic acid |

| 4-fluorobenzene-1,2-diamine |

| Hydrazine hydrate |

| 4-fluoroaniline |

| Acrylic acid |

| Acetyl chloride |

| Acetic anhydride |

| 3-bromo-4-fluoro-(S)-phenylalanine |

| 3-[(4-fluorophenyl)(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid |

| N-(4-chlorophenyl)-β-alanine |

Advanced Characterization and Computational Investigations

Spectroscopic Analysis for Structural and Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of Ethyl N-(4-fluorophenyl)alaninate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (FTIR, Raman), and electronic absorption spectroscopy (UV-Vis) each offer unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl ester and the N-(4-fluorophenyl)alaninate moieties. The ethyl group protons typically appear as a quartet and a triplet. The protons of the alanine (B10760859) backbone, including the alpha-proton and the methyl protons, will show specific chemical shifts and coupling patterns. The aromatic protons of the 4-fluorophenyl group will exhibit splitting patterns indicative of their positions on the substituted ring.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the ethyl group, the alpha- and methyl-carbons of the alanine residue, and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. For this compound, a single signal is expected, and its chemical shift provides direct evidence for the presence and electronic environment of the fluorine atom on the phenyl ring.

A related compound, Ethyl N-ethyl-N-(4-fluorophenyl)glycinate, has been characterized by ¹⁹F NMR, showing a chemical shift at -128.42 ppm. rsc.org While not the exact compound, this provides an expected region for the fluorine signal.

| ¹H NMR Data for a Related Compound (Ethyl 4-fluorobenzoate) |

| Chemical Shift (ppm) |

| Aromatic Protons |

| Ethyl Protons (CH₂) |

| Ethyl Protons (CH₃) |

| Data for Ethyl 4-fluorobenzoate, a structurally related compound, is presented to illustrate typical chemical shift regions. chemicalbook.com |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed, corresponding to the intact molecule minus one electron. The fragmentation pattern provides further structural information. Common fragmentation pathways for similar ester-containing compounds involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the amide bond. docbrown.infolibretexts.org

For instance, in the mass spectrum of the related compound β-Alanine, N-(4-fluorobenzoyl)-, ethyl ester, a molecular weight of 239.2429 g/mol is reported. nist.gov High-resolution mass spectrometry of another related structure, Ethyl N-ethyl-N-(4-fluorophenyl)glycinate, showed a calculated m/z for [C₁₁H₁₄NO₂F + Na]⁺ of 234.0901, with the found value being 234.0906, demonstrating the precision of this technique. rsc.org

| Mass Spectrometry Data for Related Compounds | | :--- | :--- | | Compound | Molecular Weight ( g/mol ) | | β-Alanine, N-(4-fluorobenzoyl)-, ethyl ester | 239.2429 nist.gov | | Ethyl N-(4-bromophenyl)alaninate | 272.14 cymitquimica.com | | L-Alanine, ethyl ester | 117.15 nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and the C-F stretching vibration, which is usually found in the 1000-1400 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While C=O stretching is also observable, non-polar bonds like C-C bonds in the aromatic ring often produce strong Raman signals.

For a similar compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, experimental FT-IR and Laser-Raman spectra have been recorded and analyzed. nih.gov

| Characteristic IR Absorption Frequencies | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H Stretch (secondary amine) | 3300-3500 | | C-H Stretch (aromatic) | 3000-3100 | | C-H Stretch (aliphatic) | 2850-3000 | | C=O Stretch (ester) | 1730-1750 vscht.cz | | C-N Stretch | 1250-1350 | | C-F Stretch | 1000-1400 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the 4-fluorophenyl group. The presence of the fluorophenyl moiety is likely to cause a bathochromic (red) shift compared to unsubstituted benzene (B151609) due to the electronic effects of the fluorine atom and the N-alkyl substituent. The carbonyl group of the ester may also exhibit a weak n → π* transition at a longer wavelength. Studies on similar aromatic compounds often utilize UV-Vis spectroscopy to compare with theoretically computed spectra. researchgate.net

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry, particularly quantum chemical calculations, offers a powerful tool to complement experimental data and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides the most stable three-dimensional arrangement of the atoms.

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (for IR and Raman spectra), and electronic absorption wavelengths (for UV-Vis spectra). These calculated values can then be compared with experimental data to confirm structural assignments. nih.gov

Analyze electronic structure: DFT calculations can determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is instrumental in understanding the intermolecular interactions between a ligand, such as this compound, and a target protein. The process involves predicting the binding mode and affinity, often quantified as a binding free energy value. academie-sciences.fr

While specific docking studies for this compound are not extensively detailed in the available literature, the principles of molecular docking can be applied to understand its potential interactions. For instance, in studies of similar phenylalanine derivatives, docking analyses have been crucial in identifying key structural features for biological activity. These studies often reveal that specific functional groups can form crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins. researchgate.netnih.gov

For this compound, the presence of the 4-fluorophenyl group, the ester moiety, and the secondary amine provides multiple points for potential interactions. The fluorine atom can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions. The ester and amine groups are also capable of forming hydrogen bonds, which are critical for the stability of a ligand-protein complex. nih.gov The binding affinity is typically evaluated by a scoring function, with lower binding energy values indicating a more stable complex. academie-sciences.fr For example, docking studies on other small molecules have shown binding energies ranging from -8.3 to -11.1 kcal/mol against various cancer targets. academie-sciences.fr

Analysis of Electronic Structure and Reactivity (HOMO-LUMO)

The electronic structure and reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govbiomedres.us

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. biomedres.us Conversely, a small HOMO-LUMO gap indicates higher reactivity and lower stability. biomedres.us Density Functional Theory (DFT) is a common computational method used to calculate these orbital energies. nih.gov It's important to note that the choice of the DFT functional can significantly influence the calculated gap. reddit.com For instance, time-dependent DFT (TD-DFT) often provides more accurate descriptions of excited states compared to ground-state DFT calculations. researchgate.net

For compounds structurally related to this compound, DFT calculations have provided insights into their electronic properties. The introduction of electron-withdrawing or electron-donating substituents can significantly alter the HOMO-LUMO gap. acs.orgnih.gov For example, the presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring of this compound is expected to influence its electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naproxen | - | - | 4.4665 | DFT |

| Naproxen Degradant D3 | - | - | 2.0028 | DFT |

| L-Phenylalanine L-Phenylalaninium Perchlorate | - | - | - | DFT/B3LYP/6-31G(d) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are known as conformations or conformers. The stability of a molecule is dependent on its conformation, with certain arrangements being more energetically favorable than others. Key conformations include staggered (where atoms or groups are farthest apart) and eclipsed (where they are aligned), with staggered conformations generally being more stable due to lower steric hindrance. youtube.comyoutube.com More complex molecules can exhibit additional conformations like gauche and anti, which describe the relative positions of larger substituent groups. youtube.com

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecular system, including conformational changes. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into the flexibility and dynamic nature of molecules. nih.govpku.edu.cn This method is particularly useful for understanding the self-assembly of molecules into larger structures, such as the formation of peptide nanotubes from phenylalanine derivatives. nih.govresearchgate.net

Strategic Applications in Organic Synthesis and Advanced Materials

Ethyl N-(4-fluorophenyl)alaninate as a Versatile Chiral Building Block

This compound is a chiral molecule that serves as a valuable starting material in asymmetric synthesis. Its inherent chirality allows for the stereocontrolled introduction of an amino acid-like fragment into a target molecule, a crucial aspect in the synthesis of biologically active compounds. The presence of the 4-fluorophenyl group further enhances its utility, as this moiety can participate in various chemical transformations and influence the properties of the final product.

The versatility of similar fluorinated phenylalanine derivatives as chiral building blocks is well-documented. nih.gov For instance, the asymmetric synthesis of various chiral phenylalanine derivatives has been achieved with high enantioselectivity through the alkylation of glycine (B1666218) derivatives in the presence of chiral phase-transfer catalysts. This highlights the potential of using the core structure of this compound in similar enantioselective transformations to access a wide range of non-natural amino acids.

Precursor in the Synthesis of Complex Organic Architectures

The structural features of this compound make it an attractive precursor for the synthesis of more complex and highly functionalized organic molecules. Its alaninate (B8444949) core provides a scaffold for further elaboration, while the fluorinated phenyl ring offers a site for various coupling and modification reactions.

The synthesis of chirally pure amino acids is a cornerstone of medicinal chemistry and drug discovery. This compound can serve as a chiral template for the synthesis of other, more complex amino acid derivatives. While direct examples starting from this specific ester are not extensively documented in readily available literature, the general strategies for the synthesis of enantiomerically pure amino acids provide a clear pathway for its application. libretexts.org

One established method for the synthesis of non-natural amino acids is the alkylation of chiral glycine equivalents. libretexts.org In this context, the N-(4-fluorophenyl)alaninate scaffold could be conceptually utilized as a chiral auxiliary. After further chemical modification, the auxiliary could be cleaved to yield a new, enantiomerically enriched amino acid. The synthesis of various fluorinated phenylalanine analogues has been reported through methods such as the enzymatic hydrolysis of racemic esters and the use of chiral auxiliaries, demonstrating the feasibility of obtaining chirally pure fluorinated amino acids. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Reaction Type | Product Type | Reference |

| Oxazolidinone | Asymmetric alkylation | α-Alkyl amino acids | nih.gov |

| Imidazolidinone | Asymmetric alkylation | α-Alkyl amino acids | nih.gov |

| Schöllkopf auxiliary | Asymmetric alkylation | α-Alkyl amino acids | nih.gov |

| Camphorsultam | Asymmetric alkylation | α-Alkyl amino acids | N/A |

This table presents examples of chiral auxiliaries commonly used in the asymmetric synthesis of amino acids, illustrating the types of transformations where a scaffold similar to this compound could potentially be employed.

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. While no direct application of this compound in the total synthesis of a natural product has been prominently reported, the incorporation of fluorinated amino acids into natural product analogues is a known strategy to enhance their biological activity and metabolic stability. nih.gov

The synthesis of analogues of natural products often involves the replacement of a specific amino acid residue with a non-natural one. The 4-fluorophenylalanine moiety, which can be derived from this compound, is an attractive candidate for such modifications due to the often-beneficial effects of the fluorine atom. This approach allows for the creation of novel bioactive compounds with potentially improved therapeutic properties.

Development of Chiral Catalysts and Ligands Utilizing the Alaninate Scaffold

The development of novel chiral catalysts and ligands is crucial for advancing the field of asymmetric catalysis. The rigid and well-defined structure of amino acids makes them excellent scaffolds for the design of such catalytic systems. The alaninate core of this compound provides a promising framework for the development of new chiral ligands. nih.gov

By modifying the amino and carboxyl groups of the alaninate, it is possible to attach various coordinating groups that can bind to a metal center. The chirality of the alaninate backbone can then induce asymmetry in the catalytic transformations, leading to the formation of enantiomerically enriched products. While specific examples derived directly from this compound are not prevalent in the literature, the general principle of using amino acid scaffolds for catalyst design is well-established. For instance, DNA has been used as a chiral scaffold to create hybrid catalysts for various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Table 2: Amino Acid-Derived Scaffolds in Asymmetric Catalysis

| Scaffold Type | Metal | Reaction Type | Reference |

| Proline Derivatives | Various | Aldol, Mannich, Michael | N/A |

| Phenylalanine Derivatives | Rhodium, Iridium | Asymmetric Hydrogenation | N/A |

| Salen Ligands from Amino Alcohols | Various | Epoxidation, Cyclopropanation | N/A |

| DNA-Hybrid Catalysts | Copper | Diels-Alder, Michael Addition | nih.gov |

This table showcases various amino acid-derived scaffolds used in asymmetric catalysis, indicating the potential for the this compound scaffold in similar applications.

Contribution to the Synthesis of Fluorinated Organics

The presence of a fluorine atom on the phenyl ring of this compound makes it a valuable precursor for the synthesis of other fluorinated organic compounds. rsc.org The carbon-fluorine bond is generally stable, allowing for chemical manipulations at other parts of the molecule without affecting the fluorinated moiety. scripps.edu

This compound can be used to introduce the 4-fluorophenyl group into larger, more complex molecules through various cross-coupling reactions. Furthermore, the fluorinated aromatic ring can activate adjacent positions for nucleophilic aromatic substitution reactions, providing a pathway to further functionalize the molecule. The development of new methodologies for the synthesis of organofluorine compounds is an active area of research, and building blocks like this compound play a crucial role in this endeavor. nih.govrsc.org

Future Prospects and Research Challenges

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes is driving the development of novel synthetic pathways for molecules like Ethyl N-(4-fluorophenyl)alaninate. Key areas of innovation focus on reducing waste, minimizing energy consumption, and utilizing renewable resources.

One of the most promising green approaches is the use of biocatalysis . Enzymes, such as imine reductases (IREDs), offer a highly selective and efficient means of producing chiral N-substituted amino esters. beilstein-journals.org These enzymatic reactions typically occur in aqueous media under mild conditions, drastically reducing the need for harsh organic solvents and reagents. The development of robust IREDs with a broad substrate scope is a critical challenge to enable the direct and asymmetric synthesis of this compound from readily available precursors.

Flow chemistry represents another significant advancement in sustainable synthesis. nih.govresearchgate.net Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov For the synthesis of N-aryl amino esters, flow chemistry can facilitate reactions that are difficult to control in traditional batch processes, such as those involving highly reactive intermediates or requiring precise temperature management. researchgate.netmdpi.com The integration of in-line purification and analysis in flow systems further enhances process efficiency and reduces waste.

The exploration of green solvents is also a crucial aspect of sustainable synthesis. researchgate.netbldpharm.com Replacing traditional volatile organic compounds with bio-based and less toxic alternatives, such as ethyl lactate, can significantly improve the environmental profile of the synthesis of N-aryl amino acid esters. researchgate.netbldpharm.com Additionally, the use of microwave-assisted synthesis can dramatically shorten reaction times and increase energy efficiency, offering a greener alternative to conventional heating methods. cymitquimica.com

Future research will likely focus on combining these green technologies. For instance, the immobilization of enzymes within flow reactors could lead to highly efficient and reusable catalytic systems for the continuous production of this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of synthetic routes for complex molecules, including this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose entirely new synthetic pathways. beilstein-journals.orgnih.gov

Furthermore, ML models can be trained to predict reaction outcomes and optimize reaction conditions . mdpi.comijcce.ac.ir By inputting various parameters such as catalyst, solvent, temperature, and reactant concentrations, these models can predict the yield and selectivity of a reaction. This predictive power allows chemists to identify the most promising conditions for the synthesis of this compound without the need for extensive and time-consuming experimental screening.

AI can also accelerate the discovery of new catalysts and reagents. By analyzing the relationship between catalyst structure and reactivity, ML algorithms can identify promising candidates for specific transformations, such as the N-arylation step in the synthesis of this compound.

While the application of AI in the synthesis of this specific compound is still in its early stages, the general advancements in the field suggest a future where computational tools will be indispensable for designing efficient, sustainable, and innovative synthetic strategies.

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound, including the fluorine atom, the secondary amine, and the ester group, provide a rich platform for exploring novel chemical reactions and transformations. Research in this area aims to expand the synthetic utility of this compound and its derivatives.

One area of interest is the development of new catalytic transformations . For instance, novel catalyst systems could enable the selective functionalization of the aromatic ring or the α-carbon of the alanine (B10760859) moiety. Dehydrogenative cross-coupling reactions, which have been demonstrated for other N-aryl α-amino acid esters, could be adapted to introduce new substituents onto the molecule, leading to a diverse range of derivatives with potentially new properties. nih.gov

The fluorine atom itself can be a handle for unique transformations. While the C-F bond is generally strong, methods for its selective activation could open up new avenues for derivatization. Furthermore, the presence of the fluorine atom can influence the reactivity of other parts of the molecule, a phenomenon that can be exploited in the design of new reactions.

Researchers are also exploring the use of this compound as a building block in the synthesis of more complex molecules. Its chiral nature and the presence of multiple functional groups make it a valuable precursor for the construction of heterocyclic compounds and other scaffolds of medicinal interest. For example, derivatives of N-(4-fluorophenyl)-β-alanines have been shown to undergo cyclization to form various heterocyclic systems. researchgate.net

The development of enantioselective reactions is another critical area. For instance, the asymmetric α-allylation of N-unprotected amino esters has been achieved using a synergistic catalyst system, a strategy that could potentially be applied to this compound to introduce new chiral centers with high stereocontrol.

Future research will undoubtedly uncover new and unexpected reactivity patterns for this compound, further solidifying its role as a versatile tool in organic synthesis.

Expanding the Scope of Applications in Emerging Fields

The unique properties conferred by the fluorine atom and the amino acid scaffold suggest that this compound and its derivatives have significant potential in a variety of emerging fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry , fluorinated amino acids are highly sought after as building blocks for the development of new therapeutic agents. The incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. beilstein-journals.org Derivatives of 4-fluorophenylalanine have been investigated for their potential as anticancer agents and for use in positron emission tomography (PET) imaging. beilstein-journals.orgnih.gov The structural similarity of this compound to these compounds suggests its potential as a precursor for novel pharmaceuticals. For instance, derivatives of N-phenylacetamide have shown promise as anticancer agents. nih.gov

The development of prodrugs is another promising application. The ester group of this compound could be hydrolyzed in vivo to release a pharmacologically active carboxylic acid, a common strategy for improving drug delivery.

Beyond medicine, there is potential for this compound in materials science . The incorporation of fluorinated building blocks into polymers and other materials can impart unique properties, such as increased thermal stability, chemical resistance, and altered surface properties. The self-assembly of peptides and amino acid derivatives is a growing field, and the specific interactions of the fluorophenyl group could be exploited to create novel supramolecular structures with interesting electronic or optical properties.

As our understanding of the biological and material properties of fluorinated organic molecules continues to grow, so too will the range of potential applications for this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for Ethyl N-(4-fluorophenyl)alaninate, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via multi-step routes involving fluorination, esterification, and protection/deprotection strategies. A common approach includes:

- Fluorophenyl Group Introduction : Electrophilic aromatic substitution (e.g., using F₂ or fluorinating agents like Selectfluor™) on a phenylalanine precursor, followed by purification via column chromatography .

- Esterification : Reaction of the carboxylic acid group with ethanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP) to form the ethyl ester .

- Optimization : Key parameters include inert atmospheres (N₂/Ar) for palladium-catalyzed coupling reactions, temperature control (0–10°C for nitration steps), and solvent selection (e.g., DMF for polar intermediates) to minimize side products .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.1–4.3 ppm for ester CH₂), ¹³C NMR (δ 170–175 ppm for ester C=O), and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) confirm regiochemistry and stereochemistry .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 240.1) and purity (>98%) .

- Chiral Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (>99% for L/D isomers) .

Advanced: How does the fluorophenyl moiety influence the compound’s interaction with biological targets?

Methodological Answer:

The 4-fluorophenyl group enhances:

- Binding Affinity : Fluorine’s electronegativity increases dipole interactions with enzyme active sites (e.g., tyrosine kinases or proteases), as shown in competitive inhibition assays (IC₅₀ values < 10 µM) .

- Metabolic Stability : Reduced oxidative metabolism (CYP450 enzymes) due to C-F bond strength, confirmed via liver microsome assays (t₁/₂ > 120 min) .

- Structural Rigidity : Fluorine’s steric effects restrict conformational flexibility, improving target selectivity (e.g., 10-fold selectivity over non-fluorinated analogs in receptor-binding studies) .

Advanced: What are the challenges in achieving enantiomeric purity, and how are they addressed?

Methodological Answer:

- Racemization Risk : Basic conditions during esterification or deprotection can racemize the α-carbon. Mitigation includes low-temperature (<0°C) reactions and enzyme-mediated resolutions (e.g., lipase-catalyzed kinetic discrimination) .

- Analysis : Chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents resolve enantiomers. Confirmation via X-ray crystallography or vibrational spectroscopy (e.g., VCD) .

Methodological: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons vs. ester CH₂) and assigns quaternary carbons .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict ¹³C/¹⁹F chemical shifts, cross-validated with experimental data .

- Isotopic Labeling : Use of deuterated solvents (e.g., DMSO-d₆) or ¹⁹F-labeled analogs clarifies ambiguous peaks .

Experimental Design: Design a stability study under physiological conditions.

Methodological Answer:

- Buffer Systems : Incubate the compound (1 mM) in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and human plasma at 37°C for 24–72 hrs .

- Analysis : LC-MS/MS quantifies degradation products (e.g., hydrolyzed carboxylic acid). Monitor half-life (t₁/₂) and identify metabolites via HRMS/MS fragmentation .

- Controls : Include antioxidants (e.g., BHT) or protease inhibitors to isolate hydrolysis vs. enzymatic degradation pathways .

Advanced: How to analyze competitive binding data with conflicting IC₅₀ values?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Replicate experiments (n ≥ 3) to assess variability .

- Orthogonal Assays : Validate via surface plasmon resonance (SPR) for kinetic parameters (kₒₙ/kₒff) or isothermal titration calorimetry (ITC) for ΔH/ΔS .

- Structural Insights : Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in conflicting models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.